ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Description
Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate is a trisubstituted 1,3,5-triazine derivative characterized by a chloro group at position 4, a prop-2-enylamino (allylamino) group at position 6, and an ethyl glycinate moiety at position 2. The allylamino substituent introduces unsaturation, which may influence reactivity, lipophilicity, and intermolecular interactions compared to saturated alkyl or aryl analogs.
Properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-3-5-12-9-14-8(11)15-10(16-9)13-6-7(17)18-4-2/h3H,1,4-6H2,2H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBRHPNJZBKBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Substitution Reactions: The chloro group is introduced into the triazine ring through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride.
Esterification: The ethyl ester group is introduced by reacting the intermediate compound with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: New triazine derivatives with different substituents.
Hydrolysis: Carboxylic acids.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from literature and experimental
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Lipophilicity: The allylamino group in the target compound likely confers intermediate lipophilicity compared to analogs. For example, the 3-hydroxypropylamino substituent in compound C₁₃H₁₆ClN₇O₃S (logk = -0.38) reduces lipophilicity due to its polar hydroxyl group, while saturated alkyl groups (e.g., propylamino) increase hydrophobicity .
Impact of Aromatic vs. Aliphatic Substituents: The anilino-substituted analog (C₁₃H₁₄ClN₅O₂) introduces aromaticity, which may enhance π-π stacking interactions in crystalline phases or target binding. However, this could also reduce solubility compared to aliphatic substituents like prop-2-enylamino .
Chlorine Position and Reactivity: Dichloro-substituted triazines (e.g., C₆H₆Cl₂N₄O₂) exhibit higher electrophilicity at the triazine core, favoring nucleophilic substitution reactions. In contrast, mono-chloro analogs like the target compound may show selective reactivity at position 4, leaving position 6 for functionalization .
Thermal Stability: Procyazine (CAS 32889-48-8) has a high melting point (170°C), likely due to strong hydrogen bonding from the cyclopropylamino group. The target compound’s melting point is unreported but expected to be lower due to the flexible allyl chain .
Notes on Discrepancies and Limitations
- CAS Number Conflicts: and both reference CAS 68228-18-2 but describe different substituents (propylamino vs. propan-2-ylamino). This discrepancy highlights the need for verification via primary sources.
- Data Gaps : Experimental data for the target compound (e.g., melting point, logk) are unavailable in the provided evidence. Conclusions are inferred from structural analogs.
Biological Activity
Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
where represent the number of each atom in the molecule. The presence of the triazine moiety is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with triazine structures often exhibit:
- Anticancer Activity : Studies have shown that derivatives of triazine can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.30 | Induction of apoptosis |
| HCT116 | 0.45 | Cell cycle arrest |
| HeLa | 0.25 | Inhibition of DNA synthesis |
These values indicate that the compound exhibits potent anticancer properties, particularly against breast and colorectal cancer cell lines.
Antimicrobial Activity
Table 2 presents data on the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
The compound shows significant antimicrobial activity against both bacterial and fungal pathogens.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation signaling pathways .
- Antimicrobial Efficacy : Research conducted by MDPI highlighted that compounds with similar structures showed promising results against multi-drug resistant strains of bacteria. The study emphasized the potential for developing new antimicrobial agents based on triazine derivatives .
- Synergistic Effects : Another investigation explored the combination therapy involving this compound and traditional antibiotics. Results indicated enhanced antibacterial activity when used in conjunction with certain antibiotics, suggesting a potential for overcoming resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A triazine core (e.g., 4,6-dichloro-1,3,5-triazin-2-amine) is functionalized sequentially:
Chlorination : React with chloroacetyl chloride in the presence of triethylamine (base) and toluene (solvent) to introduce the chloroacetate group .
Amination : Introduce prop-2-enylamine via substitution at the 6-position of the triazine ring under controlled pH and temperature .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : Identify proton environments (e.g., allylamino NH at δ 5.2–5.8 ppm, ester carbonyl at δ 170–175 ppm in NMR) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., amine-triazine interactions) to confirm solid-state conformation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported electrochemical properties of triazine derivatives?
- Case Study : Discrepancies in redox potentials may arise from solvent polarity or electrode material differences.
- Method : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with a Ag/AgCl reference electrode. Compare results with DFT-calculated HOMO-LUMO gaps .
- Data Interpretation : Adjust for solvent effects using the Born equation or Marcus theory to reconcile experimental vs. computational data .
Q. How can reaction engineering principles optimize the synthesis of this compound?
- Process Parameters :
- Membrane Separation : Use nanofiltration to isolate intermediates, reducing purification steps .
- Reactor Design : Employ microfluidic reactors for precise control of exothermic amination steps, improving yield (>85%) .
- Scale-Up Challenges : Address solvent recovery (toluene) and byproduct management (HCl neutralization) .
Q. What mechanistic insights guide the compound’s reactivity in nucleophilic environments?
- Kinetic Studies :
- Stepwise Substitution : The 4-chloro group reacts faster than the 6-position due to electronic effects (Hammett σ correlations) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map potential energy surfaces for substitution pathways .
Methodological Notes
- Contradiction Management : Conflicting solubility data (e.g., DMF vs. ethanol) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
